molecular formula C15H15N3O5 B11935000 3-(2-Aminoethoxy) Thalidomide

3-(2-Aminoethoxy) Thalidomide

Cat. No.: B11935000
M. Wt: 317.30 g/mol
InChI Key: AXEKUDWMPOBTMQ-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy) Thalidomide (CAS 390367-50-7) is a functionalized analog of thalidomide designed for use in chemical biology and drug discovery, most notably in the construction of Proteolysis-Targeting Chimeras (PROTACs). Its core structure acts as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN) . The compound is engineered with a terminal amine group connected via a short, flexible ethoxy-based linker, providing a handle for conjugation to ligands of proteins of interest (POIs) . In PROTAC technology, this bifunctional molecule serves as a key building block. When linked to a target-specific binder, it recruits the CRBN-containing E3 ubiquitin ligase complex to the POI. This recruitment triggers the ubiquitination of the POI, leading to its selective degradation by the proteasome . This mechanism enables researchers to study protein function, validate drug targets, and explore novel therapeutic strategies for diseases like cancer by knocking down protein levels rather than just inhibiting activity. This product is supplied for research applications and is For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all related compounds with appropriate precautions in a controlled laboratory setting. Molecular Formula: C15H15N3O5 . Molecular Weight: 317.30 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H15N3O5/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20/h1-3,9H,4-7,16H2,(H,17,19,20)

InChI Key

AXEKUDWMPOBTMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 2 Aminoethoxy Thalidomide

Retrosynthetic Analysis and Strategic Disconnections for 3-(2-Aminoethoxy) Thalidomide (B1683933) Synthesis

A retrosynthetic analysis of 3-(2-Aminoethoxy) thalidomide reveals key strategic disconnections that guide its synthesis. The primary disconnection point is the ether linkage at the 3-position of the phthalimide (B116566) ring. This suggests a synthetic route starting from a thalidomide precursor bearing a suitable leaving group at this position, which can then be displaced by an amino-protected ethanolamine (B43304) derivative.

Another key disconnection involves the glutarimide (B196013) ring, which is a common feature of thalidomide and its analogs. The synthesis often involves the condensation of a substituted phthalic anhydride (B1165640) with glutamine or a derivative. Therefore, a plausible retrosynthetic pathway would involve:

Disconnection of the ether bond: This leads back to a 3-hydroxythalidomide or 3-halothalidomide intermediate and 2-aminoethanol with a protecting group on the amine.

Disconnection of the glutarimide ring: This simplifies the structure to a substituted phthalic anhydride and glutamine or a protected glutamine derivative.

This analysis highlights the importance of readily accessible starting materials and the strategic introduction of the aminoethoxy side chain.

Direct Synthetic Routes and Post-Modification Approaches to Thalidomide for Analog Generation

The synthesis of this compound can be achieved through direct synthetic routes. One common approach involves the reaction of a thalidomide derivative, such as 3-fluorothalidomide, with an appropriate amino-protected ethanolamine. nih.gov For instance, reacting 3-fluorothalidomide with a Boc-protected aminoethanol derivative in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N-methyl-2-pyrrolidone (NMP) can yield the Boc-protected this compound. rsc.org Subsequent deprotection of the Boc group under acidic conditions affords the final product.

Post-modification of the thalidomide scaffold is a widely used strategy for generating a diverse range of analogs. This often involves introducing various substituents onto the phthaloyl ring. For example, modifications at the 4-position of the phthalimide ring are common. nih.gov The introduction of an amino group at the 4-position leads to pomalidomide (B1683931), a more potent immunomodulatory agent than thalidomide. encyclopedia.pub Further derivatization of this amino group allows for the attachment of various linkers and functional groups.

Exploration of Linker Chemistry and Scaffold Engineering in Aminoethoxy Thalidomide Derivatives

The aminoethoxy group in this compound serves as a convenient handle for attaching linkers, which is a crucial aspect in the design of Proteolysis Targeting Chimeras (PROTACs). The nature of the linker significantly influences the properties and efficacy of the resulting PROTACs.

Design and Incorporation of Polyoxyether (POE) Units

Polyoxyether (POE) or polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into thalidomide derivatives to enhance solubility and modulate pharmacokinetic properties. researchgate.netsciopen.com These linkers are composed of repeating ethylene (B1197577) glycol units and can be of varying lengths. The incorporation of POE units can be achieved by reacting a thalidomide derivative with a POE linker that has a reactive functional group at one end and a protected amine or other functional group at the other. medchemexpress.comcymitquimica.comfluorochem.co.uk For example, a thalidomide derivative with a leaving group can be coupled with a PEG linker containing a terminal amine. cymitquimica.comfluorochem.co.uk The length of the POE linker can be systematically varied to optimize the distance between the thalidomide moiety and the warhead of a PROTAC, which is critical for inducing effective protein degradation. researchgate.netsciopen.com

Linker TypeKey FeaturesSynthetic ApproachReference(s)
Polyoxyether (POE) / PEG Increased solubility, variable lengthCoupling of thalidomide derivative with a functionalized POE/PEG linker. researchgate.netsciopen.commedchemexpress.comcymitquimica.comfluorochem.co.uk
Alkyl Increased rigidity and lipophilicityReaction of an amine-terminated alkyl chain with a thalidomide derivative. nih.govexplorationpub.com
Amide-Containing Provides structural diversityAmide bond formation between amine- and carboxylic acid-functionalized components. acs.org

Molecular and Cellular Mechanisms of Action of Thalidomide Analogs

Cereblon (CRBN) as a Primary Molecular Target of Thalidomide (B1683933) and its Aminoethoxy Derivatives

Cereblon (CRBN) is now unequivocally identified as the primary molecular target through which thalidomide and its analogs exert their therapeutic and teratogenic effects. nih.govutah.edu CRBN functions as a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. oatext.comsci-hub.se The binding of thalidomide-based compounds to CRBN is a critical initiating event that alters the substrate specificity of the E3 ligase, hijacking the cellular protein degradation machinery. rsc.orgnih.gov

The pivotal discovery of CRBN as the direct binding partner of thalidomide was achieved using affinity chromatography. rsc.orgnih.gov Researchers synthesized a thalidomide derivative that was immobilized on high-performance affinity beads, specifically ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads. utah.eduresearchgate.net These nano-sized magnetic beads were incubated with cellular extracts, allowing for the isolation of proteins that directly bind to the immobilized thalidomide. rsc.orgtamagawa-seiki.com

This technique led to the specific purification of two proteins from HeLa cell extracts: a 55 kDa protein and a 127 kDa protein. oatext.com Mass spectrometry analysis identified these proteins as Cereblon (CRBN) and Damage-Specific DNA-Binding Protein 1 (DDB1), respectively. oatext.comtamagawa-seiki.com Subsequent experiments confirmed that thalidomide binds directly to CRBN, while DDB1 binds indirectly as part of a complex with CRBN. rsc.orgutah.edu This affinity purification approach was crucial in definitively identifying CRBN as the long-sought-after target of thalidomide. nih.govutah.edu

The binding of thalidomide analogs to CRBN occurs within a specific hydrophobic pocket in the C-terminal portion of the protein, often referred to as the thalidomide-binding domain (TBD). sci-hub.senih.gov This binding is stereospecific, with the (S)-enantiomer of thalidomide showing significantly stronger binding to CRBN compared to the (R)-enantiomer. mdpi.comresearchgate.net

Upon binding, the ligand induces conformational changes in CRBN. nih.govuni-tuebingen.de The glutarimide (B196013) ring of the analog fits into the binding pocket, while the phthalimide (B116566) ring remains more exposed on the surface of CRBN. sci-hub.semdpi.com This alteration of the CRBN surface creates a new binding interface that can recognize and recruit proteins not normally targeted by the ligase, known as neosubstrates. rsc.orgjst.go.jp This "molecular glue" mechanism physically brings the neosubstrate into close proximity with the E3 ligase machinery, priming it for ubiquitination. nih.govjst.go.jp Studies have shown that ligand binding can cause considerable conformational rearrangements in residues not in direct contact with the ligand, indicating a broader structural impact on the protein. uni-tuebingen.de

Identification of CRBN Binding via Affinity Chromatography and Related Techniques

Role of the E3 Ubiquitin Ligase Complex CRL4CRBN in Thalidomide Derivative Activity

The biological effects of thalidomide analogs are mediated through the CRL4CRBN E3 ubiquitin ligase complex. nih.govashpublications.org This multi-protein complex is a key component of the ubiquitin-proteasome system, which is responsible for degrading over 80% of intracellular proteins. rsc.org By binding to CRBN, these drugs effectively commandeer the CRL4CRBN complex, altering its function to degrade new protein targets. rsc.orgashpublications.org

The CRL4CRBN complex is assembled from several core components: Cullin 4A (CUL4A), Regulator of Cullins-1 (ROC1 or RBX1), the adaptor protein DDB1, and a substrate receptor, which in this case is CRBN. sci-hub.senih.govmdpi.com DDB1 acts as a crucial linker, connecting the substrate receptor (CRBN) to the CUL4A scaffold protein. researchgate.netjst.go.jp CUL4A, in turn, binds to RBX1, which recruits the ubiquitin-conjugating enzyme (E2). mdpi.comresearchgate.net

CRBN's interaction with DDB1 is fundamental to its role within the complex. utah.eduresearchgate.net Affinity purification experiments consistently co-purified DDB1 with CRBN, indicating a stable and stoichiometric interaction. oatext.comresearchgate.net The expression levels of these components, including CUL4A and DDB1, can influence the cellular response to thalidomide analogs. nih.govmdpi.com The proper assembly and function of the entire CRL4CRBN complex are essential for the downstream effects initiated by drug binding. nih.gov

In its native state, the CRL4CRBN complex ubiquitinates endogenous substrates. mdpi.comnih.gov The binding of a thalidomide analog to the CRBN subunit acts as a molecular modulator, changing the surface of CRBN to create a novel binding site for so-called neosubstrates. rsc.orgbiorxiv.org This event redirects the enzymatic activity of the complex. nih.gov The liganded CRL4CRBN complex then polyubiquitinates the recruited neosubstrate, tagging it for destruction by the 26S proteasome. rsc.orgresearchgate.net

This process is highly dependent on the specific chemical structure of the thalidomide analog. jst.go.jpresearchgate.net Minor modifications to the drug molecule can significantly alter the set of neosubstrates that are recruited and degraded. researchgate.net For instance, lenalidomide (B1683929) promotes the degradation of casein kinase 1α (CK1α), while pomalidomide (B1683931) does not, highlighting the precise structural requirements for neosubstrate recognition. sci-hub.seresearchgate.net This ligand-dependent ubiquitination is the core mechanism through which these drugs exert their pleiotropic biological effects. ashpublications.orgresearchgate.net

Functional Interplay with Damage-Specific DNA-Binding Protein 1 (DDB1) and Cullin 4A (Cul4A)

Induced Protein Degradation Pathways Mediated by Thalidomide Analogs

A key feature of many identified neosubstrates is the presence of a C2H2 zinc finger motif, which often contains a critical glycine (B1666218) residue within a β-hairpin loop that is recognized by the drug-CRBN interface. rsc.org Well-studied neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of lenalidomide and pomalidomide. jst.go.jpmdpi.com More recently, SALL4, a developmental transcription factor, was identified as a neosubstrate for thalidomide, lenalidomide, and pomalidomide. elifesciences.org The discovery of these degradation pathways has illuminated the molecular basis for the actions of thalidomide analogs and has spurred the development of new protein-degrading therapeutic strategies. rsc.orgnih.gov

Mechanisms of Ikaros Family Zinc Finger Protein (IKZF1/IKZF3) Degradation

Thalidomide and its analogs, including 3-(2-Aminoethoxy)thalidomide, exert their effects in part by binding to the cereblon (CRBN) protein. wikipedia.orgdrugbank.com This binding alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govresearchgate.net As a result, the complex is redirected to target specific proteins for ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.netresearchgate.net

Key targets of this induced degradation are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). nih.govresearchgate.netdrugbank.comnih.gov These lymphoid transcription factors are crucial for the survival of certain cancer cells, such as those in multiple myeloma. nih.govresearchgate.netdrugbank.com By promoting the degradation of IKZF1 and IKZF3, thalidomide analogs disrupt the signaling pathways that these transcription factors regulate, leading to the inhibition of cancer cell growth. nih.govresearchgate.netdrugbank.comresearchgate.net The degradation of IKZF1 and IKZF3 also leads to a decrease in the transcription of interferon regulatory factor 4 (IRF4) and MYC, further contributing to the anti-myeloma effects. nih.govresearchgate.net

Interestingly, the degradation of these transcription factors also has immunomodulatory effects. In T cells, the depletion of IKZF1 and IKZF3 leads to an increase in the production of interleukin-2 (B1167480) (IL-2), a cytokine that stimulates T cell proliferation and activity. nih.govnih.govd-nb.info

Molecular Basis of SALL4 and p63 Degradation

Beyond the Ikaros family, thalidomide and its derivatives induce the degradation of other C2H2 zinc finger transcription factors, notably Sal-like protein 4 (SALL4). nih.govelifesciences.orgnih.govelifesciences.org The degradation of SALL4 is also dependent on the interaction of the thalidomide analog with cereblon (CRBN), which then marks SALL4 for destruction by the proteasome. researchgate.netnih.govelifesciences.org This process has been observed in various cell lines, including human embryonic stem cells and cancer cells, where treatment with thalidomide analogs leads to a dose-dependent decrease in SALL4 protein levels. nih.govnih.gov

The degradation of SALL4 is of particular interest because loss-of-function mutations in the SALL4 gene are associated with developmental syndromes that share phenotypic similarities with thalidomide-induced birth defects, such as limb abnormalities. nih.govelifesciences.orgnih.govelifesciences.orgnih.gov This suggests that the teratogenic effects of thalidomide may be mediated, at least in part, through the degradation of SALL4. nih.govnih.gov The interaction leading to degradation is species-specific, occurring in humans, primates, and rabbits, but not in rodents or fish, which aligns with the observed species-specific teratogenicity of thalidomide. nih.govnih.gov

While the degradation of p63 by thalidomide analogs is also a proposed mechanism, detailed research findings specifically implicating 3-(2-Aminoethoxy)thalidomide in p63 degradation are less established in the provided search results.

Regulation of Myeloid Differentiating Factor 88 (MyD88) Expression and Stability

Thalidomide and its analogs can modulate the immune system by affecting key signaling molecules, including Myeloid differentiating factor 88 (MyD88). drugbank.comnih.gov MyD88 is an essential adaptor protein in the signaling pathways of most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which play crucial roles in the innate immune response and inflammation. nih.govgoogle.com.na

Research has shown that thalidomide can inhibit the expression of MyD88 at both the protein and mRNA levels in murine macrophage-like cells. drugbank.comnih.gov This downregulation of MyD88 impairs the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). drugbank.comnih.gov By inhibiting MyD88, thalidomide can prevent the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for many inflammatory genes. nih.gov This effect on MyD88 expression is a significant part of the anti-inflammatory and immunomodulatory activity of thalidomide and its analogs. drugbank.comnih.govnih.gov

Other Proposed Molecular Interactions and Signaling Modulation

Binding and Modulation of Tumor Necrosis Factor-alpha (TNF-α) Production

One of the most well-documented effects of thalidomide and its analogs is the inhibition of tumor necrosis factor-alpha (TNF-α) production. encyclopedia.pubnih.govnih.gov TNF-α is a potent pro-inflammatory cytokine involved in a wide range of cellular responses. nih.gov Thalidomide analogs have been shown to be significantly more potent than the parent compound in inhibiting TNF-α production, in some cases by up to 50,000 times in vitro. encyclopedia.pub

The mechanism for this inhibition is believed to involve the enhanced degradation of TNF-α mRNA, which reduces the amount of this cytokine that is secreted. nih.govencyclopedia.pub This effect is particularly relevant in conditions characterized by high levels of TNF-α. encyclopedia.pub While TNF-α inhibition is a key aspect of the immunomodulatory activity of thalidomide and its analogs, it is not considered the primary mechanism for their anti-angiogenic effects. encyclopedia.pub

Interactions with Alpha1-Acid Glycoprotein (B1211001) (AGP) and Immunomodulatory Effects

Early research into the mechanism of action of thalidomide identified alpha1-acid glycoprotein (AGP) as a potential molecular target. pnas.orgnih.gov A photoaffinity label derived from 3-(2-Aminoethoxy)thalidomide was used to identify proteins that bind to thalidomide, and AGP was identified as a major binding protein in bovine thymus extract. pnas.orgnih.gov

Inhibition of Basic Fibroblast Growth Factor (bFGF) and Vascular Endothelial Growth Factor (VEGF) Pathways

Thalidomide and its analogs are known to possess anti-angiogenic properties, which are mediated in part through the inhibition of key growth factor pathways, including those of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). pnas.orgiiarjournals.orgspandidos-publications.comnih.gov These growth factors are critical for the formation of new blood vessels, a process that is essential for tumor growth and metastasis. iiarjournals.orgqucosa.de

Studies have shown that thalidomide can suppress the expression of both VEGF and bFGF in cancer cells, including cisplatin-resistant lung carcinoma cells. nih.gov This suppression occurs at the mRNA level, leading to a reduction in the protein levels of these angiogenic factors. nih.gov The inhibitory effects of thalidomide on VEGF and bFGF expression appear to be mediated by cereblon (CRBN). nih.gov Furthermore, lenalidomide, a thalidomide analog, has been shown to reduce cell migration in response to bFGF and VEGF by downregulating AKT phosphorylation in human umbilical vein endothelial cells. spandidos-publications.com The inhibition of these pathways is a key component of the anti-cancer activity of thalidomide and its derivatives. encyclopedia.pubiiarjournals.orgmdpi.com

Table of Research Findings on 3-(2-Aminoethoxy)thalidomide and its Analogs

Section Key Protein/Pathway Experimental Observation Potential Implication
3.3.1 IKZF1/IKZF3 Induced degradation via CRBN binding. nih.govresearchgate.net Anti-cancer and immunomodulatory effects. nih.govd-nb.info
3.3.2 SALL4 Induced degradation in a CRBN-dependent manner. nih.govelifesciences.org Potential mechanism for teratogenic effects. nih.govnih.gov
3.3.3 MyD88 Downregulation of expression at mRNA and protein levels. drugbank.comnih.gov Inhibition of pro-inflammatory cytokine production. nih.gov
3.4.1 TNF-α Inhibition of production through enhanced mRNA degradation. nih.govencyclopedia.pub Immunomodulatory and anti-inflammatory activity. encyclopedia.pub
3.4.2 AGP Binding of a 3-(2-Aminoethoxy)thalidomide-derived probe. pnas.orgnih.gov Contribution to immunomodulatory effects. pnas.org

Table of Compounds Mentioned

Compound Name
3-(2-Aminoethoxy)thalidomide
Thalidomide
Lenalidomide
Pomalidomide
CC-885
Rolipram
Pentoxifylline
LASSBio-596
Apremilast
Melphalan
Prednisone
Dexamethasone
Doxorubicin
Cisplatin
Obinutuzumab
CC-223
CC-292
Rituximab
CC-220 (Iberdomide)
Etanercept
Infliximab
Aspirin
Alprenolol

Target Identification and Validation Methodologies in Thalidomide Analog Research

Development and Application of Ligand-Immobilized Affinity Probes (e.g., FG Beads) for Target Isolation

The foundational step in understanding the molecular target of any bioactive compound is its physical isolation from a complex biological milieu. For the thalidomide (B1683933) class of molecules, this was achieved through affinity chromatography. 3-(2-Aminoethoxy) Thalidomide is ideally suited for this purpose due to its structural design. The thalidomide moiety serves as the "bait," retaining the core pharmacophore necessary for target binding, while the terminal primary amine of the aminoethoxy linker acts as a chemical handle for covalent immobilization onto a solid support.

The process involves chemically coupling This compound to an activated matrix, such as N-hydroxysuccinimide (NHS)-activated sepharose or specialized magnetic beads (e.g., FG beads), to create a ligand-immobilized affinity probe. This probe is then incubated with a protein extract, typically a total cell lysate. Proteins that have a specific affinity for the thalidomide pharmacophore will bind to the immobilized ligand, while the vast majority of cellular proteins will not and can be removed through a series of stringent washing steps.

Finally, the specifically bound proteins are eluted from the beads, often by using a competitive ligand (e.g., a high concentration of free thalidomide) or by denaturing the proteins. The eluted fraction is then analyzed, most commonly by mass spectrometry. This approach unequivocally identified Cereblon (CRBN) as the direct and primary intracellular binding partner of thalidomide and its analogs. This discovery was a watershed moment, shifting the focus of research toward CRBN's role as a component of an E3 ubiquitin ligase complex.

Table 1: Components and Rationale of Affinity Chromatography for Target ID
ComponentDescriptionRole in Experiment
This compoundA thalidomide analog with a reactive amino linker.Serves as the specific "bait" to capture the target protein.
FG Beads (or Sepharose)An inert, solid-phase matrix activated for covalent coupling.Provides the solid support to immobilize the bait, enabling separation from the soluble proteome.
Cell LysateA solution containing the entire protein content of a cell population.The source of the unknown target protein(s).
Wash BuffersBuffers of varying stringency (e.g., salt concentration, mild detergents).Remove non-specifically or weakly bound proteins to reduce background noise.
Elution BufferA solution containing a high concentration of a competitive ligand or denaturant.Disrupts the bait-target interaction to release the specifically bound protein for analysis.

Proteomics-Based Strategies for Comprehensive Neosubstrate Identification

With CRBN identified as the direct target, the next critical question was to determine the downstream consequences of ligand binding. Since CRBN is part of a protein degradation machine, researchers hypothesized that thalidomide analogs act as molecular glues, inducing the degradation of proteins not normally recognized by the CRL4^CRBN complex. Quantitative proteomics became the essential tool for identifying these "neosubstrates" on a global scale.

In a typical experiment, a relevant cell line (e.g., a multiple myeloma cell line) is cultured and treated with either the thalidomide analog or a vehicle control (e.g., Dimethyl sulfoxide ). After a set period, the cells are harvested, and their proteomes are analyzed using high-resolution mass spectrometry. Techniques such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) are employed to precisely measure changes in the abundance of thousands of proteins between the treated and control samples.

Proteins whose abundance is significantly and consistently decreased upon drug treatment are identified as candidate neosubstrates. This unbiased, discovery-driven approach led to the landmark identification of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as primary neosubstrates of immunomodulatory drugs. Subsequent studies using this methodology have expanded the list of neosubstrates to include other proteins, such as Casein Kinase 1α (CK1α), demonstrating that different analogs can exhibit distinct neosubstrate profiles.

Table 2: Key Neosubstrates Identified via Proteomics
NeosubstrateGene NamePrimary FunctionRelevance to Thalidomide Action
IkarosIKZF1Zinc-finger transcription factor crucial for lymphoid development.Degradation is linked to the anti-myeloma and immunomodulatory effects of lenalidomide (B1683929).
AiolosIKZF3Zinc-finger transcription factor related to Ikaros, involved in B-cell and plasma cell biology.Degradation is also central to the anti-proliferative activity in multiple myeloma.
Casein Kinase 1αCSNK1A1A serine/threonine kinase involved in numerous cellular processes, including Wnt signaling.Degradation is linked to the efficacy of lenalidomide in myelodysplastic syndromes with 5q deletion.

Biochemical and Biophysical Characterization of Ligand-Target Interactions (e.g., MST Assay)

While affinity chromatography demonstrates a physical interaction, it does not quantify its strength. Biophysical techniques are required to confirm a direct, high-affinity interaction between a ligand and its purified target protein. MicroScale Thermophoresis (MST) is a powerful and sensitive method used for this purpose.

MST measures the directed movement of molecules along a microscopic temperature gradient. This movement, or thermophoresis, is highly sensitive to changes in a molecule's size, charge, and hydration shell. When a ligand binds to a target protein, these properties are altered, leading to a change in the protein's thermophoretic mobility.

In a typical MST experiment to validate the thalidomide-CRBN interaction, recombinant CRBN protein is fluorescently labeled. A constant concentration of this labeled protein is mixed with a serial dilution of the thalidomide analog. The samples are loaded into capillaries, and a laser is used to create a precise temperature gradient. The change in fluorescence within the heated spot is measured, reflecting the change in thermophoretic movement as a function of ligand concentration. The data are then used to plot a binding curve and calculate the dissociation constant (Kd), a quantitative measure of binding affinity. A low Kd value (typically in the nanomolar to low micromolar range) provides strong evidence of a direct and specific interaction.

Table 3: Biophysical Validation of Ligand-CRBN Interaction
Interacting MoleculesAssay MethodMeasured Dissociation Constant (Kd)Interpretation
Thalidomide Analog + Recombinant Human CRBN-DDB1MicroScale Thermophoresis (MST)~1-10 µM (example range)Confirms direct, moderate-affinity binding between the small molecule and the purified protein complex.
Pomalidomide (B1683931) + Recombinant Human CRBN-DDB1Isothermal Titration Calorimetry (ITC)~300 nM (example value)Confirms direct binding with higher affinity compared to thalidomide, consistent with its higher potency.

Genetic Perturbation and Functional Genomic Screens for CRBN-Dependent Mechanisms

The ultimate validation of a drug target is demonstrating that its presence is essential for the drug's activity. Genetic perturbation techniques, such as CRISPR/Cas9-mediated gene knockout and RNA interference (RNAi), are the gold standard for establishing this causal link. These tools allow for the specific removal or depletion of the target protein, in this case, CRBN.

To prove that the degradation of neosubstrates like IKZF1 is strictly CRBN-dependent, researchers create cell lines in which the CRBN gene has been knocked out (CRBN-KO). These CRBN-KO cells are then compared to their parental, wild-type (WT) counterparts. Both cell types are treated with a thalidomide analog. The levels of the neosubstrate IKZF1 are then measured, typically by western blot or mass spectrometry.

The results of such experiments are definitive: in WT cells, the drug induces rapid and robust degradation of IKZF1. In stark contrast, in CRBN-KO cells, the drug has no effect on IKZF1 levels, which remain stable. This abrogation of activity in the absence of the target protein provides unequivocal proof that CRBN is the essential mediator of the drug's downstream effects. This approach can be extended to functional genomic screens, where a library of genetic perturbations is used to identify other genes that are essential for or modify the drug's activity, further mapping the mechanistic pathway.

Table 4: Validation of CRBN-Dependency via Genetic Knockout
Cell LineTreatmentObserved IKZF1 Protein LevelInterpretation
Wild-Type (WT)Vehicle Control (DMSO)Normal / HighBaseline IKZF1 expression in the absence of drug.
Wild-Type (WT)Thalidomide AnalogUndetectable / Very LowDrug induces efficient degradation of IKZF1.
CRBN Knockout (CRBN-KO)Vehicle Control (DMSO)Normal / HighLoss of CRBN does not affect baseline IKZF1 expression.
CRBN Knockout (CRBN-KO)Thalidomide AnalogNormal / HighDegradation is completely blocked, proving the drug's effect is 100% CRBN-dependent.

Advanced Applications in Targeted Protein Degradation Tpd Research with Thalidomide Analogs

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Utilizing 3-(2-Aminoethoxy) Thalidomide (B1683933) as an E3 Ligase Ligand

The discovery that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), bind to the Cereblon (CRBN) E3 ligase was a pivotal moment for the TPD field. nih.govnih.gov This finding established these molecules as effective recruiters of CRBN for the degradation of specific target proteins. nih.gov Among the various thalidomide derivatives, "3-(2-Aminoethoxy) thalidomide" serves as a valuable building block in the synthesis of PROTACs. Its amino group provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein. rsc.orgtargetmol.com

The synthesis of these complex molecules is a multi-step process. Typically, it involves the preparation of the thalidomide-based E3 ligase ligand with a linker attachment and a separate synthesis of the target protein ligand. These two components are then coupled to form the final PROTAC. nih.govrsc.org For instance, a common strategy involves reacting a thalidomide derivative with a linker containing a terminal amine group. rsc.org

The linker connecting the E3 ligase ligand and the target protein ligand is not merely a passive spacer; it plays a critical role in the efficacy of the PROTAC. explorationpub.com The length, rigidity, and composition of the linker significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for efficient protein degradation. rsc.orgnih.gov

Optimization of the linker is often an empirical process, involving the synthesis and testing of a series of PROTACs with varying linker characteristics. nih.govbiorxiv.org Research has shown that replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid, nitrogen-containing heterocyclic structures can, in some cases, improve the degradation potency of a PROTAC. nih.gov The optimal linker is one that positions the E3 ligase and the target protein in a productive orientation for ubiquitination. nih.gov For example, in the development of PROTACs targeting the ASK1 protein, a shorter linker led to the highest degradation efficiency. rsc.org This highlights that even subtle changes in linker design can have a profound impact on the biological activity of the PROTAC. elifesciences.org

Table 1: Examples of Linker Modifications and Their Impact on PROTAC Activity

PROTAC TargetInitial Linker TypeOptimized Linker TypeObservationReference
IDO1Flexible PEGRigid Nitrogen HeterocycleImproved degradation potency nih.gov
BET BromodomainsAlkyl ChainOptimized Alkyl Chain LengthPicomolar IC50 values achieved explorationpub.com
ASK1Longer PEG-basedShorter PEG-basedIncreased degradation efficacy rsc.org
MDM2Various POE linkersPOE-3 (3-Polyoxyether)Highest degradation activity researchgate.net

This table is for illustrative purposes and synthesizes findings from multiple sources.

While CRBN is a widely used E3 ligase in PROTAC design, it is not the only option. nih.govrsc.org The von Hippel-Lindau (VHL) E3 ligase is another popular choice, with potent small-molecule ligands developed for its recruitment. rsc.org The choice between CRBN and VHL can have significant consequences for the resulting PROTAC's activity and cellular applicability.

Studies comparing CRBN- and VHL-based PROTACs targeting the same protein have revealed that their efficacy can be cell-line dependent. researchgate.net This is partly due to the varying expression levels and the essentiality of CRBN and VHL in different cell types. researchgate.netbiorxiv.org For instance, VHL has been found to be essential in a larger number of cell lines compared to CRBN, which may make VHL-based PROTACs more broadly applicable. biorxiv.org Conversely, resistance to a CRBN-based PROTAC does not necessarily confer resistance to a VHL-based one, and vice versa, suggesting that having both types of degraders can be a strategy to overcome potential resistance mechanisms. tandfonline.com

In a direct "ligase versus ligase" competition using heterodimerizing PROTACs designed to bring CRBN and VHL together, it was observed that CRBN was preferentially degraded over VHL in some instances. tandfonline.comnih.gov This intriguing finding highlights the complex interplay between different E3 ligases when brought into close proximity. nih.gov

Optimization of Linker Design for Specific Target Protein Degradation

Mechanistic Investigations of PROTAC-Mediated Protein Degradation

The degradation of a target protein by a PROTAC is a multi-step process that begins with the formation of a ternary complex and culminates in the destruction of the protein by the proteasome. promega.com.authermofisher.com

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical initial step for successful protein degradation. thermofisher.comelifesciences.org However, the relationship between ternary complex stability and degradation efficiency is not always straightforward; a highly stable complex does not guarantee potent degradation. elifesciences.org The dynamics and specific conformation of the ternary complex are also crucial factors. elifesciences.org

The concept of "cooperativity" is important in understanding ternary complex formation. This refers to the favorable interactions between the E3 ligase and the target protein that are induced by the PROTAC, leading to a more stable complex than would be expected from the individual binary binding affinities alone. nih.gov The structural flexibility of the E3 ligase, such as VHL, allows it to form productive ternary complexes with a variety of target proteins. nih.gov

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.govpnas.org This process, known as polyubiquitination, creates a chain of ubiquitin molecules that acts as a signal for the proteasome. nih.gov The ubiquitinated protein is then recognized and degraded by the 26S proteasome, breaking it down into smaller peptides. promega.com.authermofisher.com The PROTAC molecule itself is not degraded in this process and can be recycled to engage and degrade additional target protein molecules, giving it a catalytic mode of action. thermofisher.comnih.gov

Formation and Stabilization of Ternary Complexes

Discovery and Development of Novel Molecular Glues Based on Thalidomide Scaffolds

Beyond their use in PROTACs, thalidomide and its analogs are also the foundation for another class of protein degraders known as "molecular glues". nih.govub.edu Unlike the bivalent PROTACs, molecular glues are smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein that would not normally be targeted. ub.eduannualreviews.org

The discovery of thalidomide's mechanism of action—acting as a molecular glue to induce the degradation of transcription factors IKZF1 and IKZF3 by CRBN—was a landmark discovery that opened up this new avenue of drug development. nih.govdepixus.com This has spurred the rational design of new molecular glues based on the thalidomide scaffold. annualreviews.orgacs.org By making small chemical modifications to the thalidomide structure, researchers can alter the surface of the CRBN E3 ligase, thereby changing its substrate specificity and enabling the degradation of new target proteins. nih.govnih.gov These efforts have led to the development of novel thalidomide-based molecular glues, sometimes referred to as Cereblon E3 Ligase Modulating Drugs (CELMoDs), with enhanced potency and the ability to target a wider range of proteins. nih.govacs.orgrsc.org

Future Research Directions and Emerging Paradigms for 3 2 Aminoethoxy Thalidomide Research

Exploration of Novel E3 Ligase Modulators and Next-Generation PROTAC Designs

The core utility of 3-(2-Aminoethoxy) thalidomide (B1683933) lies in its role as a CRBN-recruiting moiety in the design of PROTACs. rsc.orgbiorxiv.org PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. biorxiv.orgrsc.org This design induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. rsc.orgbiorxiv.org

The 3-(2-Aminoethoxy) thalidomide structure provides a crucial building block for this technology. The terminal amine on the ethoxy extension serves as a versatile chemical handle for conjugating various linkers, which are then attached to ligands for different proteins of interest. acs.orgrsc.org This modularity allows for the systematic development of degraders for a vast array of previously "undruggable" proteins. researchgate.net

Future research is focused on optimizing this design. This includes the exploration of different linker lengths, compositions, and attachment points to both the thalidomide scaffold and the target ligand to achieve optimal ternary complex formation and degradation efficiency. researchgate.net Furthermore, efforts are underway to develop next-generation modulators that recruit other E3 ligases beyond CRBN and Von Hippel-Lindau (VHL), which would expand the toolbox for targeted protein degradation and potentially allow for tissue-specific protein degradation by leveraging the differential expression of E3 ligases. rsc.orgnih.gov

Understanding Differential Substrate Specificity and Context-Dependent Degradation Profiles of Analogs

A critical area of ongoing research is understanding how small structural changes in the thalidomide scaffold dramatically alter the profile of degraded neosubstrates. nih.govresearchgate.net It is well-established that thalidomide and its clinically approved analogs, lenalidomide (B1683929) and pomalidomide (B1683931), possess distinct patterns of substrate specificity despite their structural similarity. researchgate.netelifesciences.org For instance, lenalidomide uniquely induces the degradation of casein kinase 1α (CK1α), while pomalidomide is a more potent degrader of the transcription factors IKZF1 and IKZF3. researchgate.netresearchgate.netelifesciences.org Thalidomide itself promotes the degradation of SALL4, a transcription factor implicated in its teratogenic effects. elifesciences.orgnih.gov

These differences highlight that the solvent-exposed surface of the CRBN-ligand complex determines the binding and recruitment of specific neosubstrates. rug.nl The addition of the 3-(2-Aminoethoxy) group to the thalidomide core modifies this interface, influencing its degradation profile. Understanding these structure-degradation relationships is paramount for designing safer and more effective drugs.

Moreover, the degradation activity is often context-dependent, relying on the cellular levels of both CRBN and the various competing endogenous substrates. nih.govresearchgate.net Research indicates that CRBN can be a limiting factor for drug-induced degradation, and high expression of a non-essential substrate can lead to resistance by competing for the limited pool of the CRBN E3 ligase complex. nih.gov Future studies will continue to map these complex interactions to predict drug sensitivity and mechanisms of resistance across different cell types and disease states.

Table 1: Differential Neosubstrate Degradation by Thalidomide Analogs
AnalogKey Neosubstrates DegradedAssociated Clinical/Biological EffectReference
ThalidomideIKZF1, IKZF3, SALL4, ZNF692, RNF166Anti-myeloma effects; Teratogenicity elifesciences.orgnih.gov
LenalidomideIKZF1, IKZF3, CSNK1A1 (CK1α)Anti-myeloma; Activity in 5q-MDS researchgate.netelifesciences.org
PomalidomideIKZF1, IKZF3 (more potent than lenalidomide)Potent anti-myeloma effects researchgate.netelifesciences.org

Application of Computational Chemistry and Structural Biology in Rational Design of Derivatives

The rational design of derivatives like this compound is heavily reliant on insights from computational chemistry and structural biology. rsc.orglongdom.org X-ray crystal structures have been instrumental in revealing how thalidomide and its analogs bind to CRBN. nih.govnih.govresearchgate.net These studies identified a key binding pocket, often called the "tri-Trp pocket," within CRBN that accommodates the glutarimide (B196013) ring of the ligand. researchgate.net The phthalimide (B116566) portion remains solvent-exposed, allowing for modifications and linker attachment without disrupting the core interaction with CRBN. nih.gov

Structural analyses have also clarified the basis for enantiomer-selective binding, with the (S)-enantiomer typically showing a stronger binding affinity for CRBN than the (R)-enantiomer. researchgate.net Computational tools, such as molecular docking and molecular dynamics simulations, complement this structural data. rsc.orglongdom.org These methods allow researchers to model the ternary complex (CRBN-degrader-target) and predict the stability and geometry of these interactions. rsc.org This predictive power is crucial for optimizing linker design in PROTACs, ensuring the target protein is presented to the E3 ligase in a manner conducive to efficient ubiquitination. rsc.org By simulating how modifications to the this compound scaffold might affect binding and neosubstrate recruitment, these computational approaches accelerate the design-build-test cycle for creating novel protein degraders. chemrxiv.org

Table 2: Key Structural and Computational Insights for CRBN Modulator Design
Finding/TechniqueSignificance in Drug DesignReference
X-ray Crystallography of CRBN-IMiD ComplexRevealed the "tri-Trp" binding pocket and established CRBN as the substrate receptor. Showed how the ligand acts as a 'molecular glue'. nih.govnih.govresearchgate.net
Enantiomer-Selective BindingDemonstrated that (S)-enantiomers typically bind more strongly to CRBN, guiding the synthesis of stereochemically pure compounds. researchgate.net
Molecular Docking & DynamicsEnables prediction of binding affinities and modeling of ternary complex formation, aiding in the rational design of PROTAC linkers and novel ligands. rsc.org
Structure of Ternary Complexes (e.g., CRBN-DDB1-IMiD)Provides a structural basis for understanding how different IMiDs recruit different neosubstrates, informing the design of selective degraders. nih.govrsc.org

Development of Highly Selective Modulators for Specific Protein Targets via Chemical Space Exploration

A primary goal in the field is the development of highly selective modulators that can degrade a single, specific protein target with high precision, thereby minimizing off-target effects and potential toxicity. rsc.org Achieving this requires extensive exploration of the chemical space around the thalidomide scaffold. nih.govresearchgate.net Researchers are synthesizing and screening large, diverse libraries of thalidomide analogs to identify compounds with novel or more selective degradation profiles. researchgate.net

This chemical space exploration is not limited to the traditional imide structure. Significant efforts are being directed toward discovering novel, non-phthalimide CRBN binders. mdc-berlin.de These new scaffolds aim to overcome some limitations of current IMiDs, such as hydrolytic instability and the inherent degradation of endogenous neosubstrates like IKZF1/3 and SALL4. mdc-berlin.deacs.org The discovery of benzamide-type derivatives, for example, has provided chemically stable CRBN ligands that show reduced activity on neosubstrates, making them potentially safer and more selective building blocks for PROTACs. mdc-berlin.de By combining rational, structure-based design with broad chemical exploration, the field aims to generate a new class of protein degraders with precisely tailored therapeutic activities. nih.govresearchgate.net

Q & A

Q. Q1. What is the synthetic pathway for 3-(2-Aminoethoxy) Thalidomide, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound involves coupling thalidomide derivatives with aminoethoxy linkers. A general procedure includes:

  • Step 1 : Activation of the thalidomide hydroxyl group using reagents like chloroacetyl chloride or NHS esters under anhydrous conditions.
  • Step 2 : Nucleophilic substitution with 2-aminoethanol derivatives, often in polar aprotic solvents (e.g., DMF or acetonitrile) at room temperature or mild heating (40–60°C).
  • Step 3 : Purification via column chromatography or recrystallization.

Q. Critical factors :

  • Catalyst : KI is commonly used to enhance reaction efficiency .
  • Solvent choice : Acetonitrile or DMF ensures solubility of intermediates .
  • Protection/deprotection : Amino groups may require Boc protection to prevent side reactions .

Table 1 : Example Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
1Chloroacetyl chloride, DMF, RT75–80
22-Aminoethanol, KI, 50°C60–65
3Ethanol recrystallization90+ purity

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the aminoethoxy linker (e.g., δ ~3.5–3.7 ppm for PEG-related protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C19_{19}H20_{20}N4_4O5_5: 408.14) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 220–280 nm .

Advanced Research Questions

Q. Q3. What experimental designs are recommended for studying the mechanism of action of this compound in protein degradation?

As a cereblon (CRBN)-binding PROTAC component, experimental workflows should include:

  • Cellular assays :
    • Western blot : Measure degradation of CRBN substrates (e.g., IKZF1/3) in myeloma cell lines (e.g., MM.1S) after 24–48 hr exposure .
    • Dose-response curves : Test concentrations from 0.1–10 µM to establish DC50_{50} values .
  • Controls : Use thalidomide or DMSO as negative controls; include proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-proteasome dependence .

Q. Data contradiction resolution :

  • If degradation efficacy varies between studies, assess CRBN expression levels (via qPCR) or cell-line-specific genetic backgrounds .

Q. Q4. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

Strategies to improve bioavailability:

  • PEGylation : Introduce PEG linkers (e.g., PEG3 in Thalidomide-O-PEG3-amine hydrochloride) to enhance solubility and reduce renal clearance .
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles for oral/intravenous delivery .
  • In vitro testing :
    • Plasma stability : Incubate with mouse/human plasma (37°C) and quantify degradation via LC-MS over 24 hr .
    • Caco-2 permeability : Assess intestinal absorption potential .

Table 2 : Example Physicochemical Properties

PropertyValueReference
Solubility>10 mg/mL in water (as HCl salt)
logP~1.2 (predicted)
Plasma half-life4–6 hr (mouse model)

Q. Q5. How should conflicting data on the antitumor efficacy of this compound analogs be analyzed?

Common sources of contradiction and mitigation:

Dosage variability : Ensure consistent dosing schedules (e.g., q.d. vs. b.i.d.) and account for metabolite interference .

Tumor heterogeneity : Use patient-derived xenograft (PDX) models or 3D tumor spheroids to mimic clinical diversity .

Off-target effects : Perform CRISPR-Cas9 knockout of CRBN to confirm target specificity .

Q. Statistical approach :

  • Meta-analysis of IC50_{50} values across studies, adjusting for assay type (e.g., MTT vs. apoptosis assays) .

Q. Q6. What analytical techniques are critical for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions for m/z 408→291 (quantifier) and 408→210 (qualifier) .
  • Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation (14,000 rpm, 10 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.